THP-1 refers to a human monocytic leukemia cell line that was established in 1980 from the peripheral blood of a patient with acute monocytic leukemia. This cell line is widely used in immunological research due to its ability to differentiate into macrophage-like cells, making it a valuable model for studying immune responses and the effects of various compounds on immune function. THP-1 cells exhibit characteristics similar to primary monocytes and macrophages, including morphology, surface markers, and functional properties.
THP-1 cells were derived from the blood of a one-year-old male patient diagnosed with acute monocytic leukemia. The establishment of this cell line has provided researchers with a consistent and reproducible model for studying monocyte and macrophage biology. THP-1 cells are classified as a human leukemic cell line, specifically belonging to the category of monocytic cell lines. They are commonly maintained in culture using RPMI 1640 medium supplemented with fetal bovine serum, antibiotics, and other nutrients necessary for cell growth.
The differentiation of THP-1 cells into macrophage-like cells is typically induced by exposure to phorbol-12-myristate-13-acetate (PMA), which activates protein kinase C pathways, leading to morphological changes and enhanced adherence to culture plates. The process involves:
This method allows for the generation of differentiated macrophages that can be used for various experimental assays, including studies on cytokine production and phagocytic activity.
THP-1 cells can also be differentiated into various subtypes of macrophages (M1 and M2) or dendritic cells by using specific cytokines such as interleukin-4 and granulocyte-macrophage colony-stimulating factor. This versatility makes them suitable for investigating immune responses under different conditions.
The molecular structure of THP-1 cells is characterized by their unique cellular morphology, which resembles that of primary monocytes. Upon differentiation, these cells exhibit:
The genetic background of THP-1 cells is homogeneous, which minimizes variability in experimental outcomes.
THP-1 cells participate in various biochemical reactions that mimic immune responses. Key reactions include:
The mechanism by which THP-1 cells exert their effects involves several key processes:
These processes are critical for understanding how food-derived compounds or drugs can modulate immune function.
THP-1 cells are characterized by:
Relevant data includes their doubling time in culture (approximately 24 hours) and optimal growth conditions (37°C with 5% CO2).
THP-1 cells have numerous scientific applications:
The THP-1 cell line was established in 1980 from the peripheral blood of a 1-year-old male patient diagnosed with acute monocytic leukemia. This immortalized human monocytic cell line has since become a fundamental tool in biomedical research due to its leukemic origin, which grants it unlimited proliferative capacity in culture [1] [6] [8]. The derivation process involved isolating circulating monocytic cells that spontaneously immortalized, allowing continuous passage without senescence—a critical advantage over primary monocytes with their inherently short ex vivo lifespan. Genomic characterization has confirmed its monocytic heritage through expression of characteristic surface markers like CD14 and CD11b, alongside functional properties such as phagocytic capability [8] [9]. For over four decades, THP-1 cells have been distributed globally through cell banks like the American Type Culture Collection (ATCC TIB-202), maintaining genetic consistency while enabling standardized experimentation across laboratories investigating immune functions, drug mechanisms, and disease pathogenesis [1] [10].
Table 1: Key Historical Milestones of the THP-1 Cell Line
Year | Event | Significance |
---|---|---|
1980 | Establishment by Tsuchiya et al. | Derived from acute monocytic leukemia patient blood; first described functional characteristics [9] |
1982 | Discovery of PMA-induced differentiation | Phorbol ester (PMA) identified as potent differentiation inducer to macrophage-like state [1] |
1990s | Adoption in HIV and tuberculosis research | Utilized for studying host-pathogen interactions in myeloid cells [1] |
2010s | Development of engineered reporter variants (e.g., THP1-XBlue™) | Creation of specialized lines for real-time monitoring of signaling pathways [1] [4] |
2020s | Incorporation into complex co-culture models | Enabled long-term (21-day) immune-responsive tissue models [10] |
THP-1 cells replicate crucial functional and phenotypic attributes of human monocytes and macrophages, making them a versatile in vitro model system. In their undifferentiated state, they circulate in suspension as monocyte-like cells but undergo profound morphological and functional transformation upon exposure to differentiation agents like phorbol 12-myristate 13-acetate (PMA). Following 48-hour PMA treatment (typically 100 ng/mL), THP-1 monocytes adhere strongly, enlarge, and acquire macrophage-like characteristics, including enhanced phagocytic activity, lysosomal expansion, and antigen-presenting capabilities [1] [3] [9]. This transition closely mirrors in vivo monocyte-to-macrophage differentiation, enabling studies of innate immune maturation mechanisms.
Critically, differentiated THP-1 macrophages (THP-1m) can be polarized into distinct functional phenotypes mirroring primary human macrophages:
The cell line expresses key pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) 2–5, 8, and 9, enabling robust responses to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) [1] [4]. Transcriptomic analyses confirm significant overlap with primary human monocyte-derived macrophages in genes governing inflammation, lipid metabolism, and pathogen defense [3] [6]. Furthermore, THP-1 cells facilitate co-culture systems that simulate cellular crosstalk in vivo—such as with intestinal epithelial cells (Caco-2), adipocytes, endothelial cells, or T-lymphocytes—providing insights into microenvironmental immune interactions [3] [10].
Table 2: THP-1 Derived Cells and Their Research Applications
Cell Type | Differentiation Method | Key Markers/Functions | Primary Research Applications |
---|---|---|---|
Monocytes | Baseline culture in RPMI-1640 + 10% FBS | CD14+, CD11b+, Phagocytosis | TLR signaling, cytokine release assays |
M0 Macrophages | 100 ng/mL PMA for 48h + 24h rest | Adherent, CD68+, Lysosome-rich | General macrophage function, phagocytosis studies |
M1 Macrophages | M0 + LPS (1μg/mL) + IFN-γ (20ng/mL) | TNF-αhigh, IL-12high, IL-1βhigh, iNOS+ | Inflammation modeling, pathogen defense |
M2 Macrophages | M0 + IL-4 (20ng/mL) + IL-13 (20ng/mL) | CD206high, CCL22high, IL-10+ | Tissue repair, immunomodulation studies |
Dendritic Cells | PMA (20ng/mL) + IL-4 (20ng/mL) for 4 days | CD1a+, CD209+, MHC-IIhigh | Antigen presentation, T-cell activation |
Engineered (e.g., THP1-XBlue™) | Stable transfection with NF-κB/AP-1 reporter | SEAP secretion under NF-κB/AP-1 control | High-throughput screening of TLR agonists |
The translational power of THP-1 models lies in their ability to bridge in vitro findings with in vivo physiological and pathological processes. Their genetic homogeneity minimizes donor-related variability, enabling reproducible investigation of immune modulation by food compounds, pharmaceuticals, or toxins [1] [5] [10]. For instance, studies on β-lactoglobulin (BLG), a major cow’s milk allergen, utilized THP-1 macrophages and dendritic cells to demonstrate that heat-induced structural modifications profoundly alter protein uptake and subsequent immune responses. Microarray analyses revealed significantly stronger transcriptional responses to native BLG versus extensively denatured forms, highlighting how food processing affects allergenicity [5].
In infectious disease research, THP-1 macrophages model host-pathogen interactions with bacteria like Mycobacterium tuberculosis, Non-typeable Haemophilus influenzae, and Pseudomonas aeruginosa. During infection, THP-1 cells release membrane vesicles (MVs) and cytokines that modulate inflammation and bacterial survival—mechanisms relevant to chronic respiratory infections [7]. Furthermore, engineered THP-1 variants (e.g., THP1-DefNLRP3 knock-down lines) have elucidated inflammasome roles in disorders like obesity-induced inflammation and atherosclerosis [1] [4].
Recent innovations include incorporating THP-1 macrophages into sophisticated triple co-culture models with intestinal epithelial cells (Caco-2) and goblet cells (HT-29-MTX). These systems maintain viability and functionality for up to 21 days, responding robustly to LPS challenge with physiologically relevant cytokine secretion (e.g., TNF-α: 824.7 ± 130.0 pg/mL; IL-6: 609.7 ± 139.5 pg/mL) while preserving epithelial barrier integrity (TEER: 336.4 ± 18.0 Ω·cm²) [10]. This demonstrates their utility in modeling chronic inflammatory gut disorders.
Table 3: THP-1 Models in Disease Research
Disease Area | THP-1 Model | Key Findings/Applications | Reference |
---|---|---|---|
Food Allergy | THP-1 macrophages + dendritic cells exposed to β-lactoglobulin variants | Heat-denatured BLG reduced transcriptional immune responses vs. native BLG | [5] |
Atherosclerosis | THP-1 macrophages exposed to oxidized LDL | Upregulation of scavenger receptors (e.g., LOX-1) and foam cell formation | [4] |
Respiratory Infection | THP-1 macrophages infected with P. aeruginosa or H. influenzae | Bacterial and host-derived membrane vesicles modulate inflammation and tolerance | [7] |
Metabolic Disease | Co-culture with adipocytes | Mediators from adipose tissue drive macrophage polarization and cytokine secretion | [3] |
Chronic Gut Inflammation | Triple co-culture (Caco-2/HT-29-MTX/THP-1m) | LPS induced TNF-α and IL-6 secretion without barrier disruption | [10] |
The THP-1 cell line remains indispensable in immunology due to its balance of biological relevance and experimental tractability. Its ongoing evolution—from basic monocyte models to engineered reporters and complex co-cultures—ensures its continued centrality in unraveling immune mechanisms and advancing therapeutic discovery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7